molecular formula C9H8N2O B14142371 1-Hydroxyquinolin-2-imine CAS No. 30958-68-0

1-Hydroxyquinolin-2-imine

Cat. No.: B14142371
CAS No.: 30958-68-0
M. Wt: 160.17 g/mol
InChI Key: GYFQSXJUINDQMZ-UHFFFAOYSA-N
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Description

1-Hydroxyquinolin-2-imine is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline ring system with a hydroxyl group at the first position and an imine group at the second position.

Preparation Methods

The synthesis of 1-Hydroxyquinolin-2-imine can be achieved through various methods. One common synthetic route involves the reaction of substituted aromatic amines with malonic acid under microwave irradiation in dimethylformamide. This method offers operational simplicity and high yield in a significantly short reaction time . Another approach involves the use of polyphosphoric acid as a catalyst, which also provides high yields .

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction rates and yields.

Mechanism of Action

The mechanism of action of 1-Hydroxyquinolin-2-imine involves its redox properties and its ability to generate reactive oxygen species (ROS). The compound can cycle through its quinone imine form to produce ROS, which can induce oxidative stress in biological systems . This redox cycling is a key factor in its antimicrobial and anticancer activities. Additionally, the compound can interact with protein thiols and amines, leading to the formation of covalent adducts that can affect cellular functions .

Comparison with Similar Compounds

1-Hydroxyquinolin-2-imine can be compared with other similar compounds, such as 4-Hydroxyquinolin-2(1H)-one and 8-Hydroxyquinoline . These compounds share similar structural features but differ in their chemical and biological properties:

The uniqueness of this compound lies in its specific redox properties and its ability to generate ROS, which distinguishes it from other quinoline derivatives.

Properties

CAS No.

30958-68-0

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-hydroxyquinolin-2-imine

InChI

InChI=1S/C9H8N2O/c10-9-6-5-7-3-1-2-4-8(7)11(9)12/h1-6,10,12H

InChI Key

GYFQSXJUINDQMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N)N2O

Origin of Product

United States

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